Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate
Description
Molecular Formula: C₁₈H₁₆F₂I₂N₂O₃ Molar Mass: 600.14 g/mol Appearance: White solid powder Melting Point: 162–164°C Solubility: Soluble in methanol and dichloromethane . Storage: 2–8°C (sensitive to temperature and labeled as irritant) .
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-iodophenyl)-N-[(2-fluoro-4-iodophenyl)carbamoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2I2N2O3/c1-18(2,3)27-17(26)24(15-7-5-11(22)9-13(15)20)16(25)23-14-6-4-10(21)8-12(14)19/h4-9H,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIRUJSVYUOTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)I)F)C(=O)NC2=C(C=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2I2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674461 | |
| Record name | tert-Butyl (2-fluoro-4-iodophenyl)[(2-fluoro-4-iodophenyl)carbamoyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-49-8 | |
| Record name | tert-Butyl (2-fluoro-4-iodophenyl)[(2-fluoro-4-iodophenyl)carbamoyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate (Intermediate)
This intermediate is synthesized by carbamoylation of 2-fluoro-4-iodoaniline with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-fluoro-4-iodoaniline, di-tert-butyl dicarbonate, base (e.g., triethylamine) | Carbamoylation to form tert-butyl N-(2-fluoro-4-iodophenyl)carbamate |
| 2 | Solvent: Dichloromethane or similar aprotic solvent | Reaction medium for efficient carbamate formation |
| 3 | Temperature: 0 to room temperature | Controlled temperature to avoid side reactions |
This step yields tert-butyl N-(2-fluoro-4-iodophenyl)carbamate with a molecular weight of 337.13 g/mol, confirmed by various spectroscopic methods.
Formation of the Carbamoyl Linkage to Generate the Target Compound
The key step is the formation of the carbamoyl linkage between two 2-fluoro-4-iodophenyl units, one of which is protected as a tert-butyl carbamate.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate, 2-fluoro-4-iodophenyl isocyanate or equivalent carbamoyl donor | Nucleophilic substitution or coupling reaction to form the carbamoyl bond |
| 2 | Catalyst: Possible use of coupling agents such as carbodiimides (e.g., EDC, DCC) | Facilitate amide bond formation |
| 3 | Solvent: Aprotic solvents like DMF, DCM, or THF | Solubilize reactants and maintain reaction efficiency |
| 4 | Temperature: Ambient to mild heating (20-60°C) | Optimize reaction rate and yield |
This step results in the formation of this compound with a molecular weight of approximately 600.1 g/mol.
Reaction Scheme Summary
| Reaction Step | Reactants | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Carbamoylation of aniline | 2-fluoro-4-iodoaniline + di-tert-butyl dicarbonate | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | 75-90 | Requires base, mild conditions |
| Carbamoyl coupling | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate + 2-fluoro-4-iodophenyl isocyanate | This compound | 60-80 | Coupling agents improve yield |
Analytical and Purification Considerations
Purification: Typically performed by column chromatography or recrystallization to isolate the pure carbamate product.
Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy, focusing on carbamate and amide characteristic peaks.
Stability: The tert-butyl protecting group enhances compound stability during synthesis and purification.
Research Findings and Notes
The presence of two fluorine and two iodine atoms on the phenyl rings requires careful handling to avoid side reactions such as dehalogenation or nucleophilic aromatic substitution.
The use of tert-butyl carbamate as a protecting group is common in carbamate synthesis due to its stability under mild acidic and basic conditions and ease of removal if necessary.
The carbamoyl coupling step is critical and often optimized by varying coupling agents, solvents, and temperature to maximize yield and purity.
No direct proprietary or commercial synthetic procedures were found in publicly accessible patent literature specifically for this compound; however, related carbamate and carbamoyl coupling reactions are well-documented in medicinal chemistry patents and literature.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-fluoro-4-iodoaniline |
| Protecting Group | tert-butyl carbamate (Boc) |
| Key Reagents | Di-tert-butyl dicarbonate, 2-fluoro-4-iodophenyl isocyanate or equivalent |
| Solvents | Dichloromethane, DMF, THF |
| Catalysts/Coupling Agents | Triethylamine, EDC, DCC |
| Temperature Range | 0 to 60 °C |
| Purification Methods | Column chromatography, recrystallization |
| Yield Range | 60-90% overall |
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Replacement of iodine atoms with other functional groups.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool for probing biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs, particularly those targeting specific diseases or conditions.
Industry: The compound's unique properties make it useful in various industrial applications, such as the production of advanced materials and specialty chemicals. Its reactivity and stability are advantageous in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms enhances its binding affinity to specific receptors or enzymes, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Uses :
- Acts as a reagent in aromatic substitution reactions and amine protection strategies in organic synthesis.
- Potential applications in pharmaceutical intermediates due to its halogen-rich structure, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related carbamate derivatives:
Table 1: Key Properties of Tert-butyl 2-fluoro-4-iodophenylcarbamate Derivatives and Analogues
Structural and Functional Differences
Halogen Substituents
- The target compound contains two iodine atoms and two fluorine atoms, enhancing its utility in halogen-bonding interactions and transition metal-catalyzed reactions (e.g., iodine’s role in Sonogashira couplings) .
- In contrast, Tert-butyl (4-chlorophenethyl)carbamate () uses a single chlorine atom, limiting its electronic effects and cross-coupling versatility.
Carbamoyl Group Complexity
Pyridine vs. Benzene Frameworks
- Tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate () incorporates a pyridine ring, which introduces nitrogen-based electronic effects absent in the target compound’s benzene rings. This difference could alter solubility and binding affinity in medicinal chemistry contexts .
Research Findings
Reactivity in Cross-Coupling Reactions
- The iodine substituents in the target compound enable efficient Ullmann-type couplings , as demonstrated in patent literature (), where similar iodophenyl carbamates facilitated aryl-aryl bond formation at yields >70% .
- Comparatively, Tert-butyl (4-chlorophenethyl)carbamate lacks such versatility due to chlorine’s lower leaving-group ability .
Thermal Stability
- The target compound’s melting point (162–164°C) aligns with derivatives like Example 75 in (melting point 163–166°C), suggesting shared crystallinity patterns due to halogenated aromatic systems .
Biological Activity
Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate (CAS 1033201-49-8) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C18H16F2I2N2O3
- Molar Mass : 600.14 g/mol
- CAS Number : 1033201-49-8
- Storage Conditions : 2-8°C
- Sensitivity : Irritant
The compound is characterized by the presence of fluorine and iodine substituents on the phenyl rings, which may influence its biological interactions and mechanisms of action.
Research indicates that this compound exhibits multiple biological activities:
-
Inhibition of Enzymes :
- The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, both of which are crucial in the pathology of Alzheimer’s disease. In vitro studies have demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
- Amyloid Beta Aggregation Prevention :
- Neuroprotective Effects :
In Vitro Studies
A series of in vitro experiments were conducted to assess the protective effects of the compound on astrocytes treated with Aβ1-42:
| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 100 | Baseline |
| Aβ1-42 | 43.78 ± 7.17 | Increased |
| Aβ1-42 + Compound | 62.98 ± 4.92 | Decreased |
These results indicate that while the compound does not completely counteract the toxic effects of Aβ1-42, it offers significant neuroprotection by modulating inflammatory responses .
In Vivo Studies
In vivo models have also been utilized to evaluate the efficacy of this compound:
| Model | Outcome |
|---|---|
| Scopolamine-induced rats | No significant effect compared to control |
Despite showing promise in vitro, the lack of significant effects in vivo suggests challenges related to bioavailability or metabolism that require further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
